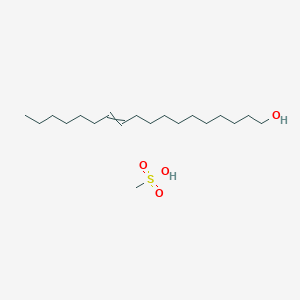

Methanesulfonic acid--octadec-11-en-1-ol (1/1)

Description

Contextualization within Organic Acid-Alcohol Adducts and Supramolecular Systems

The Methanesulfonic acid--octadec-11-en-1-ol (1/1) complex is an exemplar of an organic acid-alcohol adduct. These systems are formed through non-covalent interactions, primarily hydrogen bonding, between the acidic proton of the sulfonic acid group and the lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group. Methanesulfonic acid, being a strong acid, is an excellent proton donor, while the hydroxyl group of octadec-11-en-1-ol acts as a proton acceptor. nih.gov

Significance of Investigating Stoichiometric Organic Acid-Alcohol Complexes in Advanced Chemical Research

The investigation of stoichiometric organic acid-alcohol complexes, where the ratio of acid to alcohol is a well-defined 1:1, is of considerable significance for several reasons. Firstly, it allows for a precise understanding of the fundamental interactions at play. Unlike in bulk mixtures, the 1:1 stoichiometry simplifies the system, enabling more straightforward characterization and computational modeling of the hydrogen bonding and other intermolecular forces. goettingen-research-online.de

Secondly, such complexes are often key intermediates or transition states in important chemical reactions, such as esterification. rsc.orgpqri.org Studying the structure and stability of the Methanesulfonic acid--octadec-11-en-1-ol (1/1) complex can provide valuable insights into the mechanism of sulfonic acid-catalyzed reactions involving long-chain alcohols. Furthermore, the self-assembly properties of these complexes could be harnessed for the development of novel functional materials, such as organogels, liquid crystals, or corrosion inhibitors, where the ordered arrangement of molecules is critical to their function. The use of sulfonic acids in stoichiometric amounts with alcohols is also relevant in the context of sustainable chemistry and biomass conversion. nih.gov

Overview of Current Research Gaps and Future Perspectives for the Methanesulfonic Acid--Octadec-11-en-1-ol (1/1) Complex

While the existence of the Methanesulfonic acid--octadec-11-en-1-ol (1/1) complex is documented, detailed experimental and theoretical characterization appears to be a significant research gap. Much of the existing literature focuses on the reactions between sulfonic acids and simple alcohols like methanol (B129727), with a notable lack of information on complexes involving long-chain, unsaturated alcohols. pqri.org

Future research should focus on several key areas. The synthesis and isolation of the pure 1:1 complex would be the first crucial step. Following this, detailed structural elucidation using single-crystal X-ray diffraction would provide definitive proof of the hydrogen-bonding network and the packing arrangement of the molecules. Spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, would be invaluable for characterizing the complex in different phases and for quantifying the strength of the intermolecular interactions.

Computational studies, such as Density Functional Theory (DFT), could complement experimental work by providing insights into the geometry, vibrational frequencies, and binding energy of the complex. rsc.org A thorough understanding of the thermal properties of the complex, for instance through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would also be important for assessing its stability and potential applications. Investigating the phase behavior of the complex, particularly its potential to form liquid crystalline phases, could open up new avenues for the design of advanced materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;octadec-11-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h7-8,19H,2-6,9-18H2,1H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIGPEXTVCCRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCO.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50800830 | |

| Record name | Methanesulfonic acid--octadec-11-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50800830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648880-73-3 | |

| Record name | Methanesulfonic acid--octadec-11-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50800830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methanesulfonic Acid Octadec 11 En 1 Ol 1/1 Formation

Exploration of Co-crystallization and Organic Salt Formation Techniques for the Complex

The synthesis of the Methanesulfonic acid--octadec-11-en-1-ol (1/1) complex falls under the principles of crystal engineering, where non-covalent interactions are used to design new solid forms. Given that methanesulfonic acid is a strong acid (pKa ≈ -1.9) and octadec-11-en-1-ol is an alcohol, the interaction is predominantly ionic, leading to the formation of an organic salt rather than a neutral co-crystal. wikipedia.org The selection of a synthetic methodology depends on factors such as the desired crystal quality, scale of production, and solvent compatibility.

Solution-based methods are the most common approaches for generating organic salts and co-crystals. These techniques involve dissolving the constituent molecules in a suitable solvent system and inducing supersaturation to promote nucleation and crystal growth. The control over parameters like temperature, concentration, and solvent composition is crucial for obtaining high-quality, single-phase crystalline material.

Controlled cooling crystallization is a widely utilized technique that relies on the temperature-dependent solubility of the target compound. coolseparations.nl The process involves dissolving both methanesulfonic acid and octadec-11-en-1-ol in a suitable solvent or solvent mixture at an elevated temperature to form a clear, subsaturated solution. Supersaturation is then induced by gradually lowering the temperature, which decreases the solubility of the salt complex, leading to nucleation and crystal growth. rsc.org

The choice of solvent is critical; it must be capable of dissolving both the polar acid and the largely nonpolar fatty alcohol at higher temperatures. Alcohols such as isopropanol (B130326) or ethanol (B145695), or a mixture of a polar solvent with a nonpolar co-solvent, could be effective. The rate of cooling is a key parameter that influences the size and quality of the resulting crystals; slow cooling generally promotes the growth of larger, more ordered crystals. rsc.org

| Solvent System | Initial Temperature (°C) | Final Temperature (°C) | Cooling Rate (°C/hour) | Expected Outcome |

|---|---|---|---|---|

| Isopropanol | 60 | 5 | 10 | Microcrystalline powder |

| Isopropanol | 60 | 5 | 2 | Small, well-defined needles |

| Ethanol/Toluene (4:1) | 55 | 0 | 5 | Amorphous precipitate |

| Ethanol/Toluene (4:1) | 55 | 0 | 1 | Plate-like single crystals |

Antisolvent precipitation, or drowning-out crystallization, is a technique where supersaturation is generated by adding a miscible "antisolvent" in which the target compound has very low solubility. acs.orgresearchgate.net This method is particularly useful when the product is highly soluble in the crystallization solvent or is thermally sensitive.

| Solvent | Antisolvent | Solvent:Antisolvent Ratio (v/v) | Addition Rate | Resulting Morphology |

|---|---|---|---|---|

| Ethanol | n-Heptane | 1:5 | Fast (bolus addition) | Fine, amorphous powder |

| Ethanol | n-Heptane | 1:5 | Slow (0.5 mL/min) | Crystalline solid |

| Acetone | Toluene | 1:3 | Slow (0.5 mL/min) | Oily precipitate ("oiling out") |

| Tetrahydrofuran (THF) | Cyclohexane | 1:4 | Slow (0.5 mL/min) | Well-formed microcrystals |

Slow evaporation is one of the simplest and most effective methods for growing high-quality single crystals, making it ideal for structural characterization studies. umass.edu The technique involves dissolving the methanesulfonic acid and octadec-11-en-1-ol in a suitable volatile solvent and leaving the solution undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization. unifr.chijspr.com The quality of the crystals is highly dependent on the rate of evaporation, which can be controlled by adjusting the opening of the container. umass.edu

Vapor diffusion is a related but more controlled technique. A concentrated solution of the complex is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile antisolvent. wpmucdn.com The vapor from the antisolvent slowly diffuses into the solution, reducing the solubility of the complex and promoting gradual crystal growth.

| Solvent | Boiling Point (°C) | Relative Evaporation Rate | Typical Crystal Quality |

|---|---|---|---|

| Dichloromethane | 39.6 | High | Poor (often twinned) |

| Ethyl Acetate | 77.1 | Medium | Good |

| Ethanol | 78.4 | Medium | Good to Excellent |

| Toluene | 110.6 | Low | Excellent (but slow growth) |

Solvent layering, also known as liquid-liquid diffusion, is a technique that allows for very slow mixing of a solution and an antisolvent, which is ideal for growing high-quality crystals. ufl.edu In a typical setup, a solution of the complex is carefully layered with a miscible antisolvent, with the denser liquid forming the bottom layer. kuleuven.be Crystallization occurs at the interface between the two layers as they slowly diffuse into one another. unifr.ch

This method is particularly advantageous for systems where the components have vastly different solubilities. For instance, the octadec-11-en-1-ol could be dissolved in a nonpolar solvent like hexane, while the methanesulfonic acid is dissolved in a more polar solvent. If an appropriate intermediate solvent or immiscible solvent system is used, interfacial crystallization can occur where the two reactants meet, forming the salt complex directly at the liquid-liquid interface. ucl.ac.uk

Solid-state synthesis methods circumvent the need for bulk solvents, which can offer environmental and efficiency benefits. Mechanochemistry, in particular, uses mechanical energy (e.g., grinding, milling, or shearing) to induce chemical reactions and phase transformations in the solid state. rsc.org

For the synthesis of the Methanesulfonic acid--octadec-11-en-1-ol complex, neat (dry) grinding of the solid alcohol with the liquid acid in a ball mill or with a mortar and pestle could be employed. The mechanical force provides the energy needed to break down the crystal lattices of the starting materials and facilitate the proton transfer to form the new salt.

A more effective variation is Liquid-Assisted Grinding (LAG), where a catalytic amount of a liquid is added to the solid reactants during milling. acs.orgcardiff.ac.uk The liquid phase can accelerate the reaction by facilitating molecular transport and enhancing the mobility of the reactants, often leading to a more complete and rapid conversion to the desired product. researchgate.net For this specific complex, a small amount of a polar solvent like ethanol could act as an effective liquid assistant.

| Method | Milling Frequency (Hz) | Time (min) | Liquid Additive (μL/100mg) | Reaction Outcome |

|---|---|---|---|---|

| Neat Grinding | 25 | 60 | None | Partial conversion, amorphous mixture |

| Neat Grinding | 30 | 90 | None | Incomplete reaction, crystalline starting material remains |

| LAG | 25 | 30 | 10 (Ethanol) | Complete conversion to crystalline salt |

| LAG | 25 | 30 | 10 (Acetonitrile) | Complete conversion, different polymorph observed |

Solid-State and Mechanochemical Synthesis Pathways

Application of Green Chemistry Principles in the Synthesis of the Methanesulfonic Acid--Octadec-11-en-1-ol (1/1) Complex

Green chemistry principles aim to reduce the environmental impact of chemical processes. Methanesulfonic acid itself is often considered a "green" acid due to its low toxicity and biodegradability compared to other strong mineral acids. researchgate.net

In the synthesis of the target complex, several green chemistry principles could be applied:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing mechanochemical methods like grinding and LAG significantly reduces or eliminates the need for bulk solvents. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with mechanochemistry, would reduce energy consumption.

Optimization of Reaction Parameters for Enhanced Complex Yield and Purity

The optimization of reaction parameters is a critical step in developing any synthetic methodology. For the formation of the Methanesulfonic acid--octadec-11-en-1-ol (1/1) complex, several factors would need to be systematically investigated to maximize the yield and purity.

Table 3: Key Parameters for Optimization

| Parameter | Method | Effect on Yield and Purity |

|---|---|---|

| Temperature | All methods | Can influence reaction kinetics and the solubility of reactants and products. Lower temperatures may be necessary to prevent decomposition of the long-chain alcohol. researchgate.net |

| Reaction Time | All methods | Insufficient time can lead to incomplete reaction, while excessive time might lead to the formation of byproducts or degradation. |

| Stoichiometry | All methods | A precise 1:1 molar ratio of methanesulfonic acid to octadec-11-en-1-ol is crucial for the formation of the target complex. |

| Solvent Choice | LAG, Reaction Crystallization | The polarity and solvating power of the solvent can dictate the reaction pathway and the crystalline form of the product. |

| Milling Parameters | Grinding, LAG | As detailed in Table 1, frequency and ball size directly impact the energy input and reaction efficiency. |

Advanced Spectroscopic and Diffractional Characterization of Methanesulfonic Acid Octadec 11 En 1 Ol 1/1

Vibrational Spectroscopy Investigations for Intermolecular Interaction Fingerprints

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the intermolecular forces at play within the 1:1 adduct of methanesulfonic acid and octadec-11-en-1-ol. These techniques are particularly sensitive to the formation of hydrogen bonds, which are expected to be the primary interaction governing the association of the acidic proton of methanesulfonic acid and the hydroxyl group of the long-chain alcohol.

FT-IR spectroscopy is exceptionally adept at identifying and characterizing hydrogen bonding. In the context of the Methanesulfonic acid--octadec-11-en-1-ol (1/1) adduct, the formation of a hydrogen bond between the sulfonic acid's O-H group and the alcohol's oxygen atom would lead to distinct and predictable changes in the infrared spectrum compared to the spectra of the individual components.

The most significant indicator of hydrogen bonding would be the change in the O-H stretching vibration. For a free, non-hydrogen-bonded alcohol, the O-H stretch typically appears as a sharp band around 3600-3650 cm⁻¹. In the case of the adduct, this band would be expected to undergo significant broadening and a red shift (a shift to lower wavenumbers), likely appearing in the range of 3400-3200 cm⁻¹. This is due to the weakening of the O-H bond as it interacts with the methanesulfonic acid.

Similarly, the S=O stretching vibrations of methanesulfonic acid, which typically appear as strong bands in the 1350-1150 cm⁻¹ region, would also be affected. The hydrogen bonding to the sulfonyl oxygens would likely cause a slight shift in the positions and changes in the intensities of these bands.

A hypothetical data table illustrating these expected shifts is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) in Free Species | Expected Wavenumber (cm⁻¹) in 1:1 Adduct | Expected Change |

| O-H stretch (Alcohol) | ~3620 (sharp) | 3400-3200 (broad) | Significant red shift and broadening |

| S=O stretch (Acid) | ~1350 and ~1175 | Shifted positions | Minor shifts and intensity changes |

| C-O stretch (Alcohol) | ~1050 | Shifted position | Minor shift |

This table is predictive and not based on experimental data.

Raman spectroscopy, being complementary to FT-IR, would provide valuable information on the conformational order of the octadec-11-en-1-ol hydrocarbon chain and the low-frequency lattice modes of the solid adduct. Raman is particularly sensitive to vibrations of non-polar bonds, such as the C-C backbone of the alkyl chain.

In the solid state, the long alkyl chain of octadec-11-en-1-ol would be expected to adopt a more ordered, all-trans conformation. This would result in well-defined and sharp peaks in the C-C stretching and CH₂ twisting and rocking regions of the Raman spectrum. Any conformational disorder would lead to broadening of these peaks.

Furthermore, in the low-frequency region (typically below 200 cm⁻¹), Raman spectroscopy can probe the lattice vibrations of the crystalline material. These modes correspond to the collective motions of the molecules in the crystal lattice and are highly sensitive to the crystal packing and intermolecular interactions. The appearance of sharp lattice modes would be indicative of a well-ordered crystalline structure for the 1:1 adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Adduct Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure and connectivity. Both solution-state and solid-state NMR would be indispensable for the characterization of the Methanesulfonic acid--octadec-11-en-1-ol (1/1) adduct.

In a suitable deuterated solvent, ¹H and ¹³C NMR spectroscopy would be used to confirm the 1:1 stoichiometry of the adduct. By integrating the signals corresponding to the protons of methanesulfonic acid (e.g., the methyl group) and octadec-11-en-1-ol (e.g., specific protons on the alkyl chain), the molar ratio of the two components could be verified.

The chemical shifts of the protons involved in the hydrogen bond would also be informative. The proton of the alcohol's hydroxyl group would be expected to show a significant downfield shift upon adduct formation, indicating its involvement in a strong hydrogen bond. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity within the adduct.

A hypothetical ¹H NMR data table is provided below to illustrate the expected chemical shifts.

| Proton | Expected Chemical Shift (ppm) in Free Species | Expected Chemical Shift (ppm) in 1:1 Adduct | Expected Change |

| CH₃ (Methanesulfonic acid) | ~2.8 | ~2.8 | Minimal change |

| OH (Octadec-11-en-1-ol) | Variable, ~1-5 | Significant downfield shift | Deshielding |

| CH₂OH (Octadec-11-en-1-ol) | ~3.6 | Minor downfield shift | Minor deshielding |

This table is predictive and not based on experimental data.

Solid-state NMR (ssNMR) would provide crucial information about the structure and dynamics of the adduct in the solid state. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of carbon signals.

Furthermore, ssNMR techniques can probe the proximity of different atomic nuclei. For instance, ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments could confirm the spatial proximity of the methanesulfonic acid and octadec-11-en-1-ol molecules in the solid state, providing further evidence of adduct formation. The dynamics of the alkyl chain could also be investigated by measuring relaxation times.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) would be the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state of the Methanesulfonic acid--octadec-11-en-1-ol (1/1) adduct, provided that suitable single crystals can be grown.

In the absence of single crystals, X-ray powder diffraction (XRPD) could be used to characterize the bulk material. The XRPD pattern would provide a fingerprint of the crystalline phase(s) present and could be used to determine the unit cell parameters.

Mechanistic and Supramolecular Interaction Studies of Methanesulfonic Acid Octadec 11 En 1 Ol 1/1

Elucidation of Intermolecular Hydrogen Bonding Motifs and Proton Transfer Dynamics

The primary interaction driving the formation of the Methanesulfonic acid--octadec-11-en-1-ol (1/1) complex is the strong hydrogen bond between the acidic proton of the sulfonic acid and the lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group. Methanesulfonic acid (MSA), a strong organic acid, readily acts as a hydrogen bond donor. nih.gov The hydroxyl group of octadec-11-en-1-ol, in turn, is an effective hydrogen bond acceptor.

The nature of this hydrogen bond can range from a simple donor-acceptor interaction to a more complex scenario involving proton transfer. The extent of proton transfer is governed by the difference in the pKa values of the interacting species. nih.gov While complete proton transfer would result in the formation of a salt (methanesulfonate and an oxonium ion), it is more likely that a strong hydrogen bond with a significant degree of covalent character is formed, or a partial proton transfer occurs, creating a continuum of states. nih.gov The dynamics of this proton transfer are rapid and can be influenced by the surrounding environment, including solvent and temperature. In the solid state, the position of the proton can be determined using techniques like neutron diffraction.

Computational studies on similar systems, such as MSA with water, have shown that the O-H covalent bond length of the acid increases upon hydrogen bond formation, indicating a weakening of the bond and a shift of the proton towards the acceptor molecule. nih.gov In the case of the Methanesulfonic acid--octadec-11-en-1-ol complex, the hydrogen bond motif is likely to be a simple O-H···O interaction, which can be part of a larger network of hydrogen bonds if multiple acid-alcohol units are present in the condensed phase.

Table 1: Predicted Hydrogen Bond Parameters for the Methanesulfonic Acid--Octadec-11-en-1-ol (1/1) Complex

| Parameter | Predicted Value | Basis of Prediction |

| O-H···O distance | 1.6 - 1.8 Å | Based on studies of MSA with other oxygen-containing molecules. nih.gov |

| O-H bond length (MSA) | > 0.97 Å | Elongation upon hydrogen bonding is a known phenomenon. nih.gov |

| Proton Transfer | Partial to significant | Dependent on the local dielectric environment and temperature. nih.gov |

Investigation of Charge Transfer Complexes and Electron Donor-Acceptor Interactions within the System

Beyond hydrogen bonding, the formation of the complex can also be influenced by weaker electron donor-acceptor (EDA) interactions, leading to the formation of a charge-transfer (CT) complex. rsc.org In this scenario, the electron-rich oxygen atom of the alcohol can act as an electron donor, while the electron-deficient sulfur atom of the methanesulfonic acid can act as an electron acceptor.

Spectroscopic techniques such as UV-Vis spectroscopy can be employed to detect the formation of charge-transfer complexes, which often exhibit new absorption bands not present in the individual components. The intensity and position of these bands can provide information about the strength of the EDA interaction. rsc.org

Supramolecular Assembly and Packing Architectures of the Complex in Condensed Phases

The segregation of the polar "head" groups (the sulfonic acid and hydroxyl moieties) and the non-polar "tail" groups (the alkyl chains) is a common feature in the crystal structures of amphiphilic molecules and their complexes. This can result in the formation of bilayers or other organized assemblies.

Table 2: Key Non-Covalent Interactions in the Methanesulfonic Acid--Octadec-11-en-1-ol (1/1) Complex

| Interaction Type | Interacting Groups | Estimated Energy (kJ/mol) | Role in Assembly |

| Hydrogen Bonding | -SO₃H and -OH | 15 - 40 | Primary driving force for complex formation and head-group organization. |

| Van der Waals Forces | Alkyl chains | Variable, cumulative | Dictates the packing of the hydrophobic tails and long-range order. |

| Dipole-Dipole Interactions | Polar head groups | 5 - 20 | Contributes to the organization of the polar regions. |

| π-Interactions | C=C double bond and acidic proton | < 5 | Minor contribution to overall stability. |

Kinetic and Thermodynamic Studies of Complex Formation Mechanisms

The formation of the Methanesulfonic acid--octadec-11-en-1-ol (1/1) complex is an equilibrium process. The thermodynamics of this process are governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of complexation. The formation of the strong hydrogen bond is an enthalpically favorable process (negative ΔH). However, the association of two molecules into one complex is entropically unfavorable (negative ΔS).

Kinetic studies can provide insights into the mechanism of complex formation. The reaction between a sulfonic acid and an alcohol can proceed through different pathways, including a direct association or a more complex mechanism involving intermediates. nih.govrsc.org The rate of complex formation will depend on factors such as the concentration of the reactants, temperature, and the presence of a solvent.

In solution, the equilibrium constant (K_eq) for the complex formation can be determined using spectroscopic or calorimetric methods. A large K_eq value indicates that the formation of the complex is thermodynamically favorable. The rate constants for the forward and reverse reactions can be determined by monitoring the concentration of the reactants and products over time. enovatia.com

Table 3: Hypothetical Thermodynamic and Kinetic Parameters for Complex Formation

| Parameter | Symbol | Predicted Sign/Value | Significance |

| Enthalpy of Formation | ΔH | Negative | Exothermic process due to strong hydrogen bond formation. |

| Entropy of Formation | ΔS | Negative | Decrease in disorder as two molecules form one complex. |

| Gibbs Free Energy | ΔG | Negative (at moderate temps) | Spontaneous formation of the complex is expected. |

| Equilibrium Constant | K_eq | > 1 | The complex is favored at equilibrium. |

| Activation Energy | E_a | Low | The reaction is expected to be relatively fast. |

Computational and Theoretical Modeling of Methanesulfonic Acid Octadec 11 En 1 Ol 1/1

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations used to determine the electronic structure and optimized geometry of molecules and their complexes. nih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate prediction of molecular properties. For the MSA and octadec-11-en-1-ol adduct, DFT would be employed to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. nih.gov

A key objective of DFT calculations is to quantify the stability of the molecular complex. This is achieved by calculating the binding energy (ΔE) and the enthalpy of formation (ΔHf). The binding energy represents the energy released when the two separate molecules (MSA and octadec-11-en-1-ol) come together to form the adduct. A more negative value indicates a more stable complex.

Studies on similar MSA complexes, such as those with water or sulfuric acid, show that MSA forms strong hydrogen bonds, leading to significant binding energies. researchgate.netcopernicus.org For instance, the binding energy for an MSA dimer is stronger than that of a sulfuric acid dimer, highlighting MSA's potent hydrogen-bonding capability. copernicus.org The enthalpy of formation for standalone MSA has been determined with high accuracy using theoretical methods, providing a baseline for complex calculations. scielo.br For the MSA--octadec-11-en-1-ol complex, the binding energy would be calculated by subtracting the total energies of the optimized individual molecules from the total energy of the optimized adduct.

Table 1: Illustrative Binding and Formation Energies in MSA Systems This table presents typical energy values found in computational studies of MSA and its complexes to exemplify the expected data for the MSA--octadec-11-en-1-ol adduct.

| Parameter | Species | Typical Calculated Value (kJ/mol) | Method |

|---|---|---|---|

| Enthalpy of Formation (ΔHf°) | Methanesulfonic Acid (MSA) | -566.2 | CCSD(T)/CBS scielo.br |

| Binding Energy (ΔE) | MSA · H₂O | -37.7 | B3LYP researchgate.net |

| Binding Energy (ΔE) | MSA · H₂SO₄ | > 54.4 (13 kcal/mol) | RI-MP2 copernicus.org |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability at Varying Conditions

While DFT provides a static picture of the complex at 0 K, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time at different temperatures and pressures. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions, conformational changes, and the formation and breaking of intermolecular bonds. researchgate.net

For the MSA--octadec-11-en-1-ol adduct, MD simulations would be critical for:

Assessing Stability: Evaluating the stability of the hydrogen bond at various temperatures. This would reveal the conditions under which the complex is likely to remain intact or dissociate.

Solvent Effects: Simulating the complex in a solvent (e.g., water or a nonpolar solvent) to understand how surrounding molecules influence its structure and stability.

Thermodynamic Properties: Calculating properties such as density, heat of vaporization, and diffusion coefficients, which can be compared with experimental data. nih.govresearchgate.net

MD studies on pure liquid MSA have successfully predicted its thermodynamic and structural properties, underscoring the reliability of this method. upc.edu These simulations have also quantified the lifetimes of hydrogen bonds in liquid MSA, a parameter that would be of central interest in the MSA--octadec-11-en-1-ol system. nih.gov

Quantum Chemical Investigations of Intermolecular Interactions (Hydrogen Bonding, Charge Transfer)

The primary interaction holding the MSA--octadec-11-en-1-ol complex together is a strong hydrogen bond between the acidic proton of MSA's sulfonic acid group (-SO₂OH) and the lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group (-OH). Quantum chemical methods can provide deep insights into the nature of this bond.

Hydrogen Bonding: The strength and geometry of the hydrogen bond would be analyzed in detail. DFT calculations show that upon forming a hydrogen bond, the O-H covalent bond in MSA lengthens, which can be observed as a red shift in its vibrational frequency. nih.gov The interaction between MSA and other molecules containing hydroxyl groups is known to be very strong. au.dk

Proton Transfer: A key question in acid-base complexes is the possibility of proton transfer. Computational studies on MSA with bases like ammonia (B1221849) or amines show that proton transfer is a critical stabilizing factor. researchgate.netresearchgate.net For the MSA--octadec-11-en-1-ol complex, calculations would determine if the proton from MSA is partially or fully transferred to the alcohol, forming a methanesulfonate (B1217627) anion (CH₃SO₃⁻) and a protonated alcohol (R-OH₂⁺). The degree of proton transfer significantly impacts the electrostatic nature of the interaction.

Charge Transfer: Analysis using methods like Natural Bond Orbital (NBO) theory would quantify the charge transfer from the electron-donating alcohol to the electron-accepting acid, providing further evidence of the strength and nature of the intermolecular bond.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical calculations are highly effective at predicting vibrational spectra (Infrared and Raman), which serve as fingerprints of molecular structure. wikimedia.org By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and intensities can be determined. nih.gov

For the MSA--octadec-11-en-1-ol complex, the most significant predicted spectral changes would be:

O-H Stretching: A substantial red shift (shift to lower frequency) and broadening of the O-H stretching band of the MSA molecule (typically around 3000 cm⁻¹) upon hydrogen bond formation. nih.gov

S-O-H Bending: An upshift (shift to higher frequency) of the S-O-H bending modes. nih.gov

S=O Stretching: Shifts in the symmetric and asymmetric stretching frequencies of the S=O groups in MSA. researchgate.net

These predicted shifts can be directly compared with experimental spectra to validate the computed structure of the complex. DFT calculations have shown excellent agreement with experimental IR and Raman spectra for MSA in various states. wikimedia.orgresearchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for Methanesulfonic Acid This table shows representative vibrational frequencies for key functional groups in MSA, as determined by DFT calculations and compared to experimental values. Similar calculations would be performed for the MSA--octadec-11-en-1-ol complex to predict its unique spectral features.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~2900 - 3100 | ~3000 (liquid, broad) nih.gov |

| S=O Asymmetric Stretch | ~1340 - 1360 | ~1326 - 1351 researchgate.netresearchgate.net |

| S=O Symmetric Stretch | ~1170 - 1190 | ~1171 - 1199 researchgate.netnih.gov |

| S-OH Stretch | ~900 - 920 | ~907 - 908 researchgate.netresearchgate.net |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Advanced Applications and Research Directions of Methanesulfonic Acid Octadec 11 En 1 Ol 1/1 Complex

Exploration as a Catalyst or Catalyst Precursor in Organic Transformations

The combination of a potent acid with a long-chain alcohol in a 1:1 molar ratio suggests the formation of a unique catalytic species. The hydroxyl group of octadec-11-en-1-ol can interact with the sulfonic acid group through strong hydrogen bonding, creating a distinct chemical environment that could modulate the catalytic activity of the methanesulfonic acid (MSA) moiety. The long, unsaturated alkyl chain provides a hydrophobic domain, suggesting potential for phase-specific catalysis.

Assessment of Brønsted Acidity in Esterification and Alkylation Reactions

Methanesulfonic acid is widely recognized as an effective and environmentally benign Brønsted acid catalyst for a multitude of organic reactions, including esterification and alkylation. researchgate.netmdpi.com Its strong acidity (pKa ≈ -1.9) and non-oxidizing nature make it a favorable alternative to mineral acids like sulfuric acid. mdpi.comnih.gov

When complexed with octadec-11-en-1-ol, the Brønsted acidity of MSA is hypothesized to be retained, allowing it to catalyze reactions such as the esterification of carboxylic acids or the alkylation of aromatic compounds. The long-chain alcohol could act as a proton shuttle or a phase-transfer agent, potentially enhancing reaction rates and selectivity, particularly for non-polar substrates. The complex could create a microenvironment where hydrophobic reactants are brought into close proximity with the acidic catalytic site.

For example, in the esterification of a fatty acid with a short-chain alcohol, the octadec-11-en-1-ol component could enhance the solubility of the fatty acid substrate within the catalytic system, potentially leading to higher yields under milder conditions compared to using MSA alone.

Illustrative Data Table 1: Hypothetical Catalytic Activity in Stearic Acid Esterification This table illustrates the potential enhancement of catalytic activity. Data is hypothetical.

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Conversion of Stearic Acid (%) |

|---|---|---|---|

| Methanesulfonic Acid (MSA) | 80 | 6 | 85 |

| MSA--Octadec-11-en-1-ol (1/1) | 80 | 4 | 95 |

| None | 80 | 6 | <5 |

Design of Heterogeneous Catalytic Systems Utilizing the Complex

A significant area of catalyst research involves heterogenization—anchoring a homogeneous catalyst to a solid support to facilitate separation and reuse. The pronounced amphiphilic character of the Methanesulfonic acid--octadec-11-en-1-ol complex, with its polar sulfonic acid head and non-polar C18 tail, makes it an ideal candidate for immobilization.

Researchers have successfully supported sulfonic acids on various materials, including metal-organic frameworks (MOFs) and carbon derived from lignin, to create stable and reusable heterogeneous catalysts for fatty acid esterification. nih.govrsc.org Following this precedent, the MSA--octadec-11-en-1-ol complex could be physically adsorbed or chemically grafted onto hydrophobic supports like porous polymers or functionalized silica. The long alkyl chain would promote strong interaction with the support via van der Waals forces, creating a robust heterogeneous system. Such a catalyst could be particularly effective in continuous flow reactors, offering advantages in industrial applications.

Potential in Functional Supramolecular Materials Development

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The distinct polar and non-polar domains of the MSA--octadec-11-en-1-ol complex suggest a strong propensity for self-assembly into ordered, functional materials.

Fabrication of Ordered Assemblies and Nanostructures Based on the Complex

The self-assembly of long-chain fatty acids and alcohols into vesicles and other supramolecular aggregates is a well-established phenomenon. doaj.orgnsf.gov It is driven by hydrophobic interactions between the alkyl chains and hydrogen bonding between the polar head groups. The MSA--octadec-11-en-1-ol complex is an amphiphile where the head group interaction is a strong acid-alcohol hydrogen bond.

Depending on the solvent environment, this complex could foreseeably self-assemble into various nanostructures:

In non-polar solvents: Reverse micelles or aggregates with the polar acid-alcohol cores shielded by the hydrophobic tails.

In aqueous systems: While MSA is water-soluble, the long alkyl chain of the alcohol would dominate, likely leading to the formation of lamellar phases or vesicles, similar to those formed by fatty acids. doaj.org

These ordered assemblies could serve as nanoreactors or as templates for the synthesis of other nanomaterials.

Investigation in Soft Materials Science, including Gelators

The formation of supramolecular gels from two-component systems, including sulfonic acids paired with organic amines, has been demonstrated. Gelation occurs when self-assembled structures, often fibrillar, entangle to form a three-dimensional network that immobilizes the solvent.

The MSA--octadec-11-en-1-ol complex possesses the key features required for a low-molecular-weight organogelator. The directional hydrogen bonding between the sulfonic acid and alcohol can promote the formation of one-dimensional fibrous aggregates. The van der Waals interactions between the long, interdigitating octadecenyl chains would further stabilize these fibers. This resulting network could trap solvent molecules, leading to the formation of a stable organogel. Such gels could find applications in materials science, for example as matrices for controlled release or as media for templated synthesis.

Illustrative Data Table 2: Hypothetical Gelation Properties of the Complex This table illustrates the potential of the complex as an organogelator. Data is hypothetical.

| Solvent | Minimum Gelation Concentration (mg/mL) | Gel Appearance |

|---|---|---|

| Toluene | 15 | Translucent, stable gel |

| Hexane | 12 | Opaque, stable gel |

| Ethanol | - | No gelation (soluble) |

| Water | - | Insoluble, no gelation |

Research into Its Role in Non-Aqueous and Low-Moisture Chemical Systems

Many industrial organic transformations are performed in non-aqueous media to improve the solubility of hydrophobic reactants and to avoid undesirable side reactions with water. The use of enzymes in non-aqueous biocatalysis, for example, often enhances substrate solubility and can shift reaction equilibria toward synthesis.

The MSA--octadec-11-en-1-ol complex is intrinsically suited for application in non-aqueous and low-moisture environments. The long C18 chain of the alcohol component ensures high solubility in organic solvents, ranging from hydrocarbons to esters. This property would allow the complex to function as a highly effective catalyst in systems where conventional mineral acids or even pure MSA have limited solubility.

For instance, in the production of biodiesel via the esterification of free fatty acids in triglyceride feedstocks, the complex could act as a homogeneous catalyst that is fully miscible with the oil phase. This would eliminate mass transfer limitations often encountered with immiscible acid catalysts, potentially leading to faster and more complete conversion under anhydrous conditions, which are known to favor ester formation.

Analytical Method Development for Research on Methanesulfonic Acid Octadec 11 En 1 Ol 1/1

Chromatographic Methodologies for Purity, Composition, and Component Analysis

Chromatography is the cornerstone for analyzing the purity and composition of Methanesulfonic acid--octadec-11-en-1-ol (1/1). Due to the distinct properties of the anionic and cationic components, a single method may not be sufficient for all analytical objectives. Therefore, a suite of chromatographic techniques is often required.

HPLC is a versatile technique for the analysis of this ionic compound. The development of a suitable HPLC method requires careful selection of the stationary phase, mobile phase, and detector to achieve separation of the intact salt, its individual components, and any related impurities. alwsci.com Given that neither methanesulfonic acid nor octadec-11-en-1-ol possesses a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are necessary. sielc.comhelixchrom.comsielc.com

Several HPLC modes can be employed:

Reversed-Phase (RP) HPLC : This is the most common mode but can be challenging for the highly polar methanesulfonic acid, which may exhibit poor retention. helixchrom.com However, it is well-suited for separating the long-chain alcohol, octadec-11-en-1-ol, from other non-polar impurities. Ion-pair chromatography, a subset of RP-HPLC, could be used to analyze the methanesulfonate (B1217627) anion by adding an ion-pairing reagent to the mobile phase. researchgate.net

Ion-Exchange Chromatography (IEC) : This technique is ideal for separating the methanesulfonate anion based on its charge. nih.govnih.gov Anion-exchange columns are used to retain and quantify the acidic component.

Mixed-Mode Chromatography (MMC) : Columns that possess both reversed-phase and ion-exchange characteristics offer a powerful approach to simultaneously retain and separate both the hydrophobic alcohol and the anionic acid in a single run. helixchrom.com The elution can be controlled by adjusting the mobile phase's organic solvent content, pH, and ionic strength. helixchrom.com

Table 1: Proposed HPLC Method Parameters for Analysis of Methanesulfonic Acid--Octadec-11-en-1-ol (1/1)

| Parameter | Method 1: Reversed-Phase (for Alcohol) | Method 2: Ion-Exchange (for Acid) | Method 3: Mixed-Mode (for Both Components) |

| Column | C18, 5 µm, 4.6 x 150 mm | Anion-exchange, 5 µm, 4.6 x 150 mm | Mixed-Mode C18/Anion-Exchange, 5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water | 20 mM Ammonium Acetate, pH 5.0 | 10 mM Ammonium Formate, pH 4.0 in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Gradient | 50% to 100% B over 20 min | 10% to 70% B over 15 min | 20% to 90% B over 25 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detector | ELSD, CAD, or MS | Suppressed Conductivity, ELSD, or MS | ELSD, CAD, or MS |

| Application | Purity of octadec-11-en-1-ol component | Quantification of methanesulfonic acid | Simultaneous analysis of both components and the salt |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, higher sensitivity, and much faster analysis times. In a research setting, UPLC is an excellent tool for rapid method development, which can then be transferred to preparative HPLC for compound isolation. chromatographyonline.com

The high resolution of UPLC is particularly advantageous for impurity profiling, where it can separate structurally similar impurities from the main components. The selectivity of the separation can be maintained when transferring methods from UPLC to HPLC by using stationary phases with identical chemistry but different particle sizes. chromatographyonline.com This allows for a seamless transition from analytical-scale development to preparative-scale purification.

Due to its salt-like nature and the high molecular weight of the alcohol, Methanesulfonic acid--octadec-11-en-1-ol (1/1) is non-volatile and not directly amenable to GC analysis. However, GC-MS is a critical tool for identifying and quantifying volatile impurities that may be present.

A primary concern in pharmaceuticals involving methanesulfonic acid is the potential formation of genotoxic impurities (PGIs) such as methyl methanesulfonate or ethyl methanesulfonate. researchgate.netnih.govnih.gov These can arise if residual methanol (B129727) or ethanol (B145695) is present during synthesis or storage. GC-MS, often coupled with a headspace autosampler, is the preferred method for detecting these volatile PGIs at trace levels. nih.govshimadzu.comresearchgate.net The octadec-11-en-1-ol component itself could be analyzed by GC-MS after a derivatization step (e.g., silylation) to increase its volatility.

Table 2: Example GC-MS Method for Analysis of Potential Volatile Impurities

| Parameter | Value |

| Technique | Headspace GC-MS |

| Column | Rtx-200 (or similar mid-polarity column), 30 m x 0.25 mm I.D., 0.25 µm film |

| Carrier Gas | Helium |

| Oven Program | 70°C (2 min hold), ramp at 15°C/min to 320°C (3 min hold) |

| Injection Mode | Split |

| Headspace Temp | 60°C |

| Headspace Time | 30 min |

| Detector | Mass Spectrometer (Scan or Selected Ion Monitoring - SIM mode) |

| Target Analytes | Methyl methanesulfonate, Ethyl methanesulfonate, residual solvents |

Advanced Sample Preparation Techniques for Complex Research Matrices

Effective sample preparation is crucial for obtaining reliable and reproducible analytical results by removing interfering substances from the sample matrix. jove.com The choice of technique depends on the nature of the matrix (e.g., reaction mixture, biological fluid) and the analyte of interest. retsch.com

Solid-Phase Extraction (SPE) : SPE is a highly versatile technique for sample clean-up and concentration. mdpi.com For Methanesulfonic acid--octadec-11-en-1-ol (1/1), different SPE sorbents can be used:

Reversed-phase (e.g., C18) cartridges can isolate the octadec-11-en-1-ol component and other non-polar compounds.

Ion-exchange cartridges can be used to specifically retain the methanesulfonate anion.

Mixed-mode cartridges that have both hydrophobic and ion-exchange properties can potentially retain the entire ionic pair.

Liquid-Liquid Extraction (LLE) : This classic technique can be used to separate the compound from a complex aqueous or organic matrix by partitioning it into an immiscible solvent. retsch.com The solvent choice is critical to ensure efficient extraction of the ionic pair.

Filtration/Centrifugation : These fundamental techniques are used to remove particulate matter from the sample solution before injection into a chromatographic system, which prevents clogging of the instrument's tubing and column. wvu.eduorganomation.com

Table 3: Sample Preparation Techniques for Various Research Matrices

| Matrix | Objective | Recommended Technique | Rationale |

| Crude Reaction Mixture | Remove catalysts, unreacted starting materials | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | LLE can separate based on polarity differences. SPE can provide more specific cleanup. |

| Aqueous Solution | Concentrate analyte, remove salts | Reversed-Phase or Mixed-Mode SPE | Retains the compound while allowing salts and highly polar impurities to pass through. mdpi.com |

| Organic Synthesis Solvent | Isolate the compound of interest | Filtration followed by solvent evaporation and reconstitution | Simple method to remove insoluble materials and prepare the sample in a mobile-phase compatible solvent. organomation.com |

Development of Quantitative Assays for Complex Yield and Purity in Research Contexts

Quantitative analysis is essential for determining reaction yield and assessing the purity of the final compound. Building on the chromatographic methods described, robust quantitative assays can be developed.

The process involves creating a calibration curve by analyzing a series of standard solutions of known concentrations. For this compound, certified reference standards of both methanesulfonic acid and octadec-11-en-1-ol would be required. The response of the detector (e.g., peak area from ELSD, CAD, or MS) is plotted against concentration. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.

Key validation parameters for a quantitative assay in a research context include:

Linearity : The range over which the detector response is proportional to the analyte concentration. nih.gov

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected.

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be accurately and precisely quantified. nih.gov

Accuracy : The closeness of the measured value to the true value.

Precision : The degree of agreement among a series of measurements of the same sample. nih.gov

Impurity Profiling and Degradation Product Analysis Relevant to Research Stability Studies

Identifying and characterizing impurities and degradation products is critical for understanding the stability and quality of the compound. Impurities can originate from starting materials, side reactions during synthesis, or degradation of the compound over time. google.com

A typical research stability study involves subjecting the compound to stress conditions such as heat, humidity, light, and acidic or basic environments. google.com The stressed samples are then analyzed and compared to a control sample.

Forced Degradation Studies : These studies help to identify likely degradation pathways. For Methanesulfonic acid--octadec-11-en-1-ol (1/1), potential degradation could include oxidation at the double bond of the alcohol or hydrolysis. nih.gov

Impurity Identification : High-resolution mass spectrometry (HRMS) coupled with UPLC is the primary tool for this purpose. It provides accurate mass measurements of unknown peaks, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the molecules, providing structural information for identification. nih.gov

Common Impurities : Besides process-related impurities, a key focus should be on the potential formation of alkyl methanesulfonates, which are considered potentially genotoxic. researchgate.netshimadzu.com Their formation is possible if the corresponding alcohols are present as solvents or impurities. researchgate.net

Table 4: Potential Impurities and Degradation Products and Analytical Methods

| Compound Type | Potential Origin | Recommended Analytical Technique |

| Isomers of octadec-11-en-1-ol | Starting material impurity | UPLC-MS, GC-MS (after derivatization) |

| Saturated fatty alcohols | By-product of synthesis | RP-HPLC-ELSD, GC-MS |

| Oxidation products (e.g., aldehydes, epoxides) | Degradation (exposure to air/light) | UPLC-HRMS |

| Methyl Methanesulfonate | Reaction with methanol impurity | Headspace GC-MS |

| Octadec-11-en-1-yl methanesulfonate | Esterification side reaction | LC-MS/MS |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methanesulfonic Acid–Octadec-11-en-1-ol (1/1) with high purity?

- Methodological Answer : Synthesis typically involves esterification between octadec-11-en-1-ol and methanesulfonic acid under controlled conditions. Key steps include:

- Use of methanesulfonyl chloride as an activating agent for efficient ester formation .

- Purification via column chromatography or recrystallization to isolate the product.

- Purity validation using nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS) to confirm structural integrity .

- Critical Consideration : Monitor reaction temperature to avoid decomposition of the unsaturated alkene moiety in octadec-11-en-1-ol.

Q. Which analytical techniques are suitable for quantifying Methanesulfonic Acid–Octadec-11-en-1-ol in complex matrices (e.g., environmental or biological samples)?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ion-pairing reagents (e.g., ammonium acetate) to enhance ionization efficiency .

- Isotope Dilution : Use deuterated or carbon-13-labeled analogs as internal standards to correct for matrix effects, particularly in environmental samples where co-eluting compounds may interfere .

- Challenges : Lack of commercially available reference standards necessitates in-house synthesis and characterization for calibration .

Advanced Research Questions

Q. How can phase equilibria and thermodynamic properties of Methanesulfonic Acid–Octadec-11-en-1-ol systems be modeled for industrial or environmental applications?

- Methodological Answer :

- Electrolyte Thermodynamic Models : Apply the Extended UNIQUAC or Pitzer equations to predict activity coefficients in mixed-solvent systems. Parameters for methanesulfonate-containing systems can be derived from binary water-salt phase diagrams .

- Experimental Validation : Use differential scanning calorimetry (DSC) to measure melting points and enthalpy changes, supplemented by vapor-liquid equilibrium (VLE) studies .

- Data Contradiction Note : Discrepancies in reported solubility data may arise from differences in experimental conditions (e.g., pH, ionic strength). Always specify measurement protocols when comparing datasets .

Q. What mechanisms underlie the environmental persistence of Methanesulfonic Acid derivatives, and how can their atmospheric interactions be studied?

- Methodological Answer :

- Atmospheric Aerosol Formation : Investigate nucleation pathways using density functional theory (DFT) to model interactions between methanesulfonic acid and organic bases (e.g., methylamine). Experimental validation via mass spectrometry can track particle growth dynamics .

- Field Studies : Analyze ice core samples (e.g., Antarctic glaciochemical records) to correlate historical atmospheric MSA levels with climate variables .

Q. How can researchers resolve contradictions in reported catalytic activity of Methanesulfonic Acid–Octadec-11-en-1-ol in organic reactions?

- Methodological Answer :

- Reaction Optimization : Systematically vary parameters (temperature, solvent polarity, acid:alcohol ratio) to identify optimal conditions. For example, methanesulfonic acid catalyzes alkylation reactions at lower temperatures compared to sulfuric acid, reducing side reactions .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and validate proposed reaction mechanisms .

- Data Reconciliation : Conflicting catalytic efficiency reports may stem from impurities in the alcohol precursor (e.g., isomerization of octadec-11-en-1-ol). Purity verification via gas chromatography (GC) is critical .

Tables for Key Data Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.